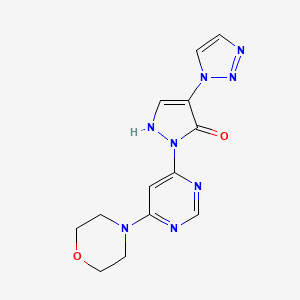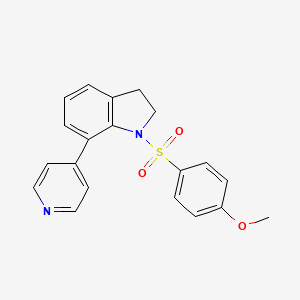![molecular formula C17H15N5O B612100 3-[4-(吗啉-4-基)-7H-吡咯并[2,3-d]嘧啶-5-基]苯甲腈 CAS No. 1527473-33-1](/img/structure/B612100.png)
3-[4-(吗啉-4-基)-7H-吡咯并[2,3-d]嘧啶-5-基]苯甲腈
描述
“3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile” is a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor . It is also known as PF-06447475 . It has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) .
Synthesis Analysis
The synthesis of “3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile” involves a series of chemical reactions . The exact details of the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular structure of “3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile” is complex and detailed. It has been studied using crystallography . The PDB codes for MST3 with bound 14 (PF-06447475) is 4U8Z .Chemical Reactions Analysis
The chemical reactions involving “3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile” are complex and involve multiple steps . The exact details of these reactions are not available in the search results.科学研究应用
LRRK2 Kinase Inhibition
PF-06447475 is a potent and selective inhibitor of the LRRK2 kinase . This kinase has been implicated in oxidative stress and neurodegeneration in Parkinson’s disease (PD) .
Protection Against Oxidative Stress
The compound has shown to protect Drosophila melanogaster against paraquat-induced locomotor impairment, life span reduction, and oxidative stress . It maintained dopaminergic neuronal integrity and reduced lipid peroxidation in flies exposed to paraquat .
Prolonging Lifespan
In studies with Drosophila melanogaster, PF-06447475 has been observed to prolong lifespan . This could have implications for diseases associated with aging.
Increasing Locomotor Activity
PF-06447475 increased locomotor activity in Drosophila melanogaster flies chronically exposed to paraquat . This suggests potential applications in conditions characterized by impaired motor function.
Neuroprotection
PF-06447475 has demonstrated a neuroprotective effect in human nerve-like differentiated cells exposed to oxidative stress stimuli . This suggests potential therapeutic applications in neurodegenerative disorders like PD.
Potential Therapeutic Target for Parkinson’s Disease
Given its effects on LRRK2 kinase activity and neuroprotection, PF-06447475 is being studied as a potential therapeutic target for Parkinson’s disease .
Brain Penetration
PF-06447475 is a brain penetrant , which means it can cross the blood-brain barrier. This is a crucial property for drugs intended to treat brain disorders.
Pharmacological Screenings
The compound has been used in pharmacological screenings, particularly in the context of Parkinson’s disease research .
作用机制
Target of Action
PF-06447475 primarily targets the leucine-rich repeat kinase 2 (LRRK2) enzyme. LRRK2 is a large protein involved in various cellular processes, including neuronal function and survival. In Parkinson’s disease (PD), LRRK2 mutations are associated with increased kinase activity, leading to oxidative stress and neurodegeneration .
Mode of Action
PF-06447475 inhibits LRRK2 kinase activity. By binding to the active site of LRRK2, it prevents the phosphorylation of downstream substrates. This inhibition modulates cellular signaling pathways, ultimately impacting neuronal health and survival .
Biochemical Pathways
The affected pathways include those related to oxidative stress, mitochondrial function, and inflammation. LRRK2 inhibition by PF-06447475 reduces oxidative damage and preserves neuronal integrity. Additionally, it may influence immune responses and microglial activation .
Pharmacokinetics
- PF-06447475 is brain penetrant, allowing it to reach the central nervous system. It selectively targets LRRK2, minimizing off-target effects. The compound undergoes hepatic metabolism. Elimination occurs primarily through the liver and kidneys. High brain penetration enhances its therapeutic potential .
Result of Action
PF-06447475’s action leads to:
Action Environment
Environmental factors, such as redox balance, influence PF-06447475’s efficacy. Chronic exposure to oxidative stress (e.g., paraquat) exacerbates neurodegeneration, while LRRK2 inhibition mitigates these effects .
属性
IUPAC Name |
3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c18-9-12-2-1-3-13(8-12)14-10-19-16-15(14)17(21-11-20-16)22-4-6-23-7-5-22/h1-3,8,10-11H,4-7H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTWDJBVZQBRKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC=CC(=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1527473-33-1 | |
| Record name | 1527473-33-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


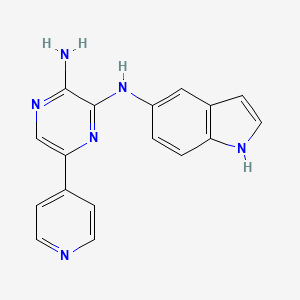
![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)
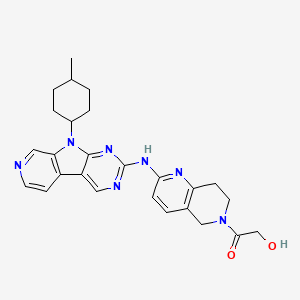
![3-(1,3-Benzoxazol-2-yl)-5-[1-(4-piperidyl)pyrazol-4-yl]pyridin-2-amine](/img/structure/B612024.png)
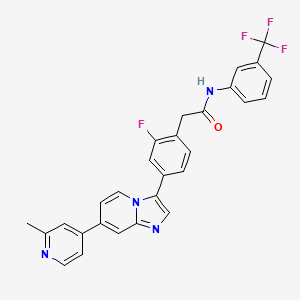
![(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide](/img/structure/B612027.png)
![(1r,4r)-4-(2-(butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B612028.png)
![1-cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]-piperazine](/img/structure/B612029.png)
![Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B612030.png)
